molecular formula C18H19ClN2O2S B11315763 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole

Cat. No.: B11315763
M. Wt: 362.9 g/mol
InChI Key: AZEKETVWHHZCEO-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds. This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring. The compound also contains a 4-chlorophenoxyethyl group and a 2-methoxyethyl group attached to the benzimidazole core through a sulfanyl linkage. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For example, o-phenylenediamine can be reacted with formic acid to yield benzimidazole.

    Introduction of the 4-Chlorophenoxyethyl Group: The 4-chlorophenoxyethyl group can be introduced by reacting the benzimidazole core with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Attachment of the 2-Methoxyethyl Group: The final step involves the introduction of the 2-methoxyethyl group through a nucleophilic substitution reaction. The intermediate product from the previous step can be reacted with 2-methoxyethyl chloride in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group in the compound can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro or carbonyl groups if present. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated phenyl ring. Nucleophiles such as amines or thiols can replace the chlorine atom in the 4-chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Research has explored the compound’s potential as a therapeutic agent for various diseases. Its interactions with specific molecular targets in the body are of particular interest.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1H-benzimidazole: Lacks the sulfanyl and 2-methoxyethyl groups, resulting in different chemical and biological properties.

    2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.

    2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole: Lacks the 2-methoxyethyl group, affecting its solubility and interaction with biological targets.

Uniqueness

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of the sulfanyl and 2-methoxyethyl groups enhances its solubility and ability to interact with various molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H19ClN2O2S

Molecular Weight

362.9 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1-(2-methoxyethyl)benzimidazole

InChI

InChI=1S/C18H19ClN2O2S/c1-22-11-10-21-17-5-3-2-4-16(17)20-18(21)24-13-12-23-15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3

InChI Key

AZEKETVWHHZCEO-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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